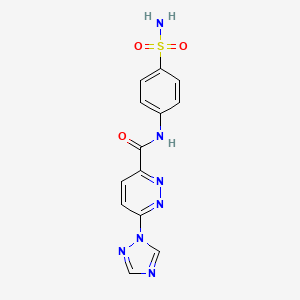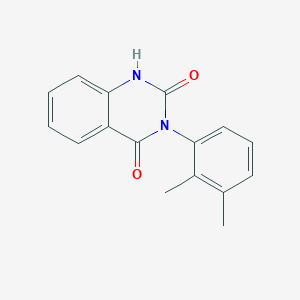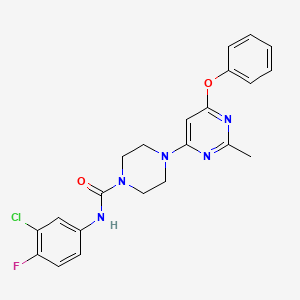![molecular formula C18H15ClN4S2 B3010416 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-chloro-1,3-benzothiazole CAS No. 862977-18-2](/img/structure/B3010416.png)
2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-chloro-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-chloro-1,3-benzothiazole involves various chemical reactions that result in the formation of benzothiazole and piperazine moieties. For instance, the synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents involves the preparation of substituted piperazinyl benzimidazoles, which show significant antihistaminic activity . Similarly, the synthesis of 6-substituted-2-benzothiazolylimino-5-piperazinyl-4-thiazolidinone antimicrobial agents is achieved through N-formylation of N-isopropylpiperazine using a mild heterogeneous catalyst, followed by heterocyclization and treatment with 4-isopropylpiperazine-1-carbaldehyde . These methods demonstrate the versatility of piperazine and benzothiazole chemistry in synthesizing compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure of compounds containing the benzothiazole and piperazine units is crucial for their biological activity. The presence of a single aromatic unit linked through a chain to a basic nitrogen is a common feature in H1-antihistaminic agents, as seen in the structure of compound 69 . The benzotriazole moiety has been shown to contribute to both 5-HT1A and 5-HT2 receptor affinity, indicating the importance of specific structural features for receptor binding .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole piperazine derivatives often include N-formylation, heterocyclization, and various substitution reactions. For example, the synthesis of 2-benzothiazolylimino-4-thiazolidinones involves N-formylation followed by heterocyclization using NH4SCN in ethanol . These reactions are critical for constructing the complex molecular architecture required for the desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole piperazine derivatives are influenced by their molecular structure. The presence of aromatic systems, heteroatoms, and basic nitrogen atoms can affect properties such as solubility, stability, and reactivity. These properties are essential for the pharmacokinetic and pharmacodynamic profiles of the compounds. For instance, the antiproliferative and anti-HIV activity of N-{2-oxo-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]}-(het)arenecarboxamides is likely influenced by their molecular properties .
Case Studies and Applications
Several case studies highlight the potential applications of benzothiazole piperazine derivatives. The antihistaminic activity of 2-(4-substituted-1-piperazinyl)benzimidazoles has led to the clinical evaluation of potent compounds such as compound 69 . The antimicrobial activity of 6-substituted-2-benzothiazolylimino-5-piperazinyl-4-thiazolidinones against bacteria and fungi suggests their use as antimicrobial agents . Additionally, the antiproliferative activity of N-{2-oxo-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]}-(het)arenecarboxamides against human tumor-derived cell lines indicates their potential as anticancer agents . These case studies demonstrate the therapeutic potential of benzothiazole piperazine derivatives in various medical fields.
科学的研究の応用
Anticancer Activity
Compounds containing benzothiazole, piperazine, and pyrimidine nuclei have shown potential in anticancer research. A study by Ghule, Deshmukh, and Chaudhari (2013) synthesized derivatives of benzothiazole and evaluated them for in-vitro anticancer activity. These derivatives demonstrated selective influence on various cancer cell lines, indicating potential for future development in cancer treatment (Ghule, Deshmukh, & Chaudhari, 2013).
Synthesis Efficiency
Dileep and Murty (2017) developed a simple and efficient synthetic protocol for the production of benzothiazole derivatives, highlighting the potential for efficient large-scale synthesis of these compounds in a solvent-free environment (Dileep & Murty, 2017).
Antimicrobial Properties
Research has indicated the effectiveness of benzothiazole derivatives in antimicrobial applications. Patel and Agravat (2009) synthesized new pyridine derivatives with benzothiazole, demonstrating considerable antibacterial activity (Patel & Agravat, 2009).
Anti-acetylcholinesterase Activity
Mohsen et al. (2014) investigated benzothiazole derivatives for their anticholinesterase properties, finding that some compounds showed inhibitory effects compared to Donepezil, a known anticholinesterase agent. This suggests potential applications in treating conditions like Alzheimer's disease (Mohsen et al., 2014).
Antiproliferative and Anti-HIV Activity
Al-Soud et al. (2010) synthesized a series of benzothiazole derivatives and evaluated them for antiproliferative activity against human tumor-derived cell lines. They found significant effects on specific cell lines, indicating their potential as antiproliferative agents. However, these compounds did not show significant activity against HIV-1 and HIV-2 (Al-Soud et al., 2010).
将来の方向性
特性
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-chloro-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4S2/c19-12-4-3-7-15-16(12)21-18(25-15)23-10-8-22(9-11-23)17-20-13-5-1-2-6-14(13)24-17/h1-7H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXMEXBWCJGBLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C4=NC5=C(S4)C=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-Fluorophenoxy)-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B3010336.png)



![Methyl 3-bromo-9H-pyrrolo[2,3-b:5,4-c']dipyridine-6-carboxylate](/img/structure/B3010340.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B3010341.png)
![8-(4-Ethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1,3,5-trihydroimidazolid ino[1,2-h]purine-2,4-dione](/img/no-structure.png)
![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide](/img/structure/B3010347.png)
![N-[(2-chlorophenyl)methyl]-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B3010349.png)

![methyl 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate](/img/structure/B3010351.png)
![2-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-nitrobenzamide](/img/structure/B3010354.png)